molecular formula C11H17N B3102759 3,5-Dimethyl-benzenepropanamine CAS No. 142332-82-9

3,5-Dimethyl-benzenepropanamine

Cat. No. B3102759
CAS RN: 142332-82-9
M. Wt: 163.26 g/mol
InChI Key: XBENPDIWJNEOFY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-benzenepropanamine is a chemical compound with the molecular formula C11H17N . It is used in the manufacture of various products .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on analogues of 3,5-Dimethyl-benzenepropanamine has contributed to the understanding of steric effects in pharmacologically active compounds. For instance, Nichols and Kostuba (1979) studied the pharmacological effects of compounds structurally related to 3,5-Dimethyl-benzenepropanamine, finding that steric bulk on certain faces of the molecule affects activity (Nichols & Kostuba, 1979). This research highlights the importance of molecular structure in determining the biological activity of chemical compounds.

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, Shaojie (2004) investigated a method for synthesizing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound related to 3,5-Dimethyl-benzenepropanamine. This work demonstrated a cost-efficient and facile synthetic route suitable for large-scale preparation, providing valuable insights into the synthesis of complex organic molecules (Shaojie, 2004).

Vibrational Spectroscopy and Material Characterization

Dunkers and Ishida (1995) synthesized a compound related to 3,5-Dimethyl-benzenepropanamine to model the phenolic products from the ring-opening polymerization of benzoxazine monomers. Their work provided fundamental vibrational assignments through the analysis of infrared and Raman spectra, offering insights into the structural characterization of complex organic molecules (Dunkers & Ishida, 1995).

Bioevaluation and Pharmacological Activities

Zarafu et al. (2020) evaluated the anti-proliferative and antimicrobial activity of derivatives related to 3,5-Dimethyl-benzenepropanamine. Their findings revealed that some derivatives exhibited significant antimicrobial and anti-proliferative activities, underscoring the potential of these compounds in therapeutic applications (Zarafu et al., 2020).

properties

IUPAC Name

3-(3,5-dimethylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENPDIWJNEOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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